molecular formula C8H6BrCl B1366574 2-Bromo-1-(4-chlorophenyl)ethylene

2-Bromo-1-(4-chlorophenyl)ethylene

Cat. No.: B1366574
M. Wt: 217.49 g/mol
InChI Key: ZTBMGKTZOOAZBH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chlorophenyl)ethylene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of ethylene, where one hydrogen atom is replaced by a bromine atom and another by a 4-chlorophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-chlorophenyl)ethylene can be synthesized through several methods. One common method involves the bromination of 1-(4-chlorophenyl)ethylene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)ethylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)ethylene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)ethylene involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)ethylene
  • 2-Bromo-1-(4-methylphenyl)ethylene
  • 2-Bromo-1-(4-nitrophenyl)ethylene

Comparison

Compared to its analogs, 2-Bromo-1-(4-chlorophenyl)ethylene is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain substitution and addition reactions .

Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-4-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+

InChI Key

ZTBMGKTZOOAZBH-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=CBr)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.